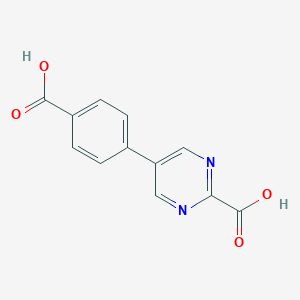

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a versatile small molecule scaffold with a molecular weight of 244.21 g/mol . This compound is characterized by its unique chemical structure, which includes both carboxyphenyl and pyrimidine moieties. It has gained significant attention in various fields of research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize pyrimidine or carboxyphenyl moieties

Mode of Action

These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it is challenging to determine the exact biochemical pathways it affects . Given its structural similarity to pyrimidine, it may potentially interfere with pathways involving pyrimidine metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific details on how these factors influence the action of this compound are currently unavailable .

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-carboxybenzaldehyde with a suitable pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions due to its potential biological activities.

Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

5-(4-Carboxyphenyl)pyridine-2-carboxylic acid: Another similar compound with a pyridine ring, differing in the position of the carboxyphenyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its effects.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with carboxyphenyl and carboxylic acid groups, which contribute to its solubility and reactivity. The specific arrangement of functional groups allows for interaction with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, the compound was evaluated against A549 human lung adenocarcinoma cells, where it showed varying degrees of cytotoxicity depending on structural modifications.

- Case Study : In a comparative analysis, this compound showcased an IC50 value indicative of moderate anticancer activity. The structure-dependency of the activity was highlighted by modifications that either enhanced or reduced efficacy against cancer cell lines.

| Compound Variant | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| Base Compound | 78 | A549 | Moderate activity |

| 4-Chlorophenyl | 64 | A549 | Enhanced activity |

| 4-Dimethylamino | 50 | A549 | Most potent among variants |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

- Research Findings : Studies indicated that certain derivatives exhibited selective antimicrobial activity, making them promising candidates for further development as therapeutic agents against resistant bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell proliferation and bacterial resistance mechanisms. The presence of carboxylic groups enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in the metabolic pathways of cancer cells and bacteria, leading to reduced viability.

Research Implications

The findings surrounding this compound underscore its potential as a scaffold for developing new anticancer and antimicrobial agents. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects and to optimize its chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name |

5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNBWQQLLWYUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.